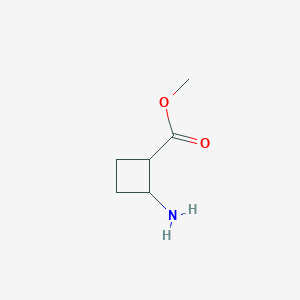

Methyl 2-aminocyclobutane-1-carboxylate

Description

Structure

3D Structure

Properties

CAS No. |

1807558-23-1 |

|---|---|

Molecular Formula |

C6H11NO2 |

Molecular Weight |

129.16 g/mol |

IUPAC Name |

methyl (1S,2S)-2-aminocyclobutane-1-carboxylate |

InChI |

InChI=1S/C6H11NO2/c1-9-6(8)4-2-3-5(4)7/h4-5H,2-3,7H2,1H3/t4-,5-/m0/s1 |

InChI Key |

IMHXOVKGKHSNDO-WHFBIAKZSA-N |

SMILES |

COC(=O)C1CCC1N |

Isomeric SMILES |

COC(=O)[C@H]1CC[C@@H]1N |

Canonical SMILES |

COC(=O)C1CCC1N |

Origin of Product |

United States |

Stereochemical Analysis and Structural Elucidation in Cyclobutane Amino Acid Chemistry

Determination of Enantiomeric and Diastereomeric Purity

The synthesis of cyclobutane (B1203170) amino acids often results in a mixture of stereoisomers. For Methyl 2-aminocyclobutane-1-carboxylate, which has two stereocenters (at C1 and C2), four possible stereoisomers exist: (1R,2S), (1S,2R), (1R,2R), and (1S,2S). The determination of enantiomeric excess (ee) and diastereomeric excess (de) is a crucial step in their characterization.

Methodologies for assessing stereochemical purity typically involve chiral chromatography techniques, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC) using a chiral stationary phase. These methods allow for the physical separation and quantification of the different enantiomers and diastereomers present in a mixture. Additionally, nuclear magnetic resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents or chiral solvating agents, can be employed to distinguish between stereoisomers. For instance, the conversion of the amino acid into diastereomeric amides using a chiral reagent like Mosher's acid allows for the determination of enantiomeric purity by analyzing the distinct signals in the ¹H or ¹⁹F NMR spectra. usm.edu The diastereoisomeric separation of racemic 2-aminocyclobutanecarboxylic acids is a key step to affording the individual enantiomers for further use. mdpi.com

Table 1: Stereoisomers of Methyl 2-aminocyclobutane-1-carboxylate

| Configuration | Relationship |

|---|---|

| (1R, 2S) | Enantiomer of (1S, 2R) |

| (1S, 2R) | Enantiomer of (1R, 2S) |

| (1R, 2R) | Enantiomer of (1S, 2S) |

| (1S, 2S) | Enantiomer of (1R, 2R) |

| (1R, 2S) and (1R, 2R) | Diastereomers |

Assignment of Absolute Configuration

Once stereoisomers are separated, assigning the absolute configuration (R or S) to each stereocenter is essential. This assignment definitively describes the spatial arrangement of the atoms. While spectroscopic methods combined with computational analysis can provide evidence for a particular configuration, unambiguous determination often requires a method that directly maps the molecule's three-dimensional structure. stackexchange.com

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute and relative stereochemistry of a chiral molecule. usm.edu The technique requires the molecule to be in a crystalline form. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional electron density map of the molecule can be generated. This map reveals the precise spatial coordinates of each atom, thereby establishing the connectivity, conformation, and stereochemistry.

For a molecule like Methyl 2-aminocyclobutane-1-carboxylate, obtaining a suitable single crystal of the compound itself or a derivative is the first step. The resulting crystal structure would unequivocally confirm whether the amino and carboxylate groups are on the same side (cis) or opposite sides (trans) of the cyclobutane ring. Furthermore, by using anomalous dispersion effects, the absolute configuration of each stereocenter can be determined, distinguishing, for example, the (1R,2S)-isomer from its (1S,2R)-enantiomer. usm.edu This technique has been successfully used to confirm the stereochemistry of various complex organic molecules, validating assignments made by other methods. usm.edu

Influence of Stereochemistry on Molecular Rigidity and Structural Features

Research on diastereomeric amphiphiles based on a cyclobutane β-amino ester moiety shows that the cis and trans stereochemistry leads to distinct molecular organizations. nih.govacs.org These differences are largely driven by the potential for hydrogen bond formation.

Trans Isomers: In the trans configuration, the amino and carboxylate groups are on opposite sides of the ring. This arrangement favors the formation of extended chains through intermolecular hydrogen bonds between the amide groups of adjacent molecules, leading to more ordered arrangements and higher thermal stability. nih.gov

Cis Isomers: In the cis configuration, the functional groups are on the same side of the ring. This proximity allows for the possibility of intramolecular hydrogen bonding. This can lead to a more "bent" or "crooked" conformation compared to the more linear arrangement of the trans isomer. nih.govacs.org This intramolecular interaction can compete with intermolecular hydrogen bonding, resulting in less ordered phases and lower thermal stability compared to the trans counterpart. nih.gov

The ability of the cyclobutane ring to act as a structure-promoting unit is evident in both monomers and dimers. nih.gov NMR structural studies and theoretical calculations on derivatives of 2-aminocyclobutane-1-carboxylic acid have shown the formation of strong intramolecular hydrogen bonds. nih.gov These interactions create rigid molecular architectures, demonstrating how the stereochemistry of the cyclobutane core is a crucial element for designing molecules with well-defined shapes and organizational patterns. acs.orgnih.gov

Table 2: Influence of Stereochemistry on Molecular Properties

| Feature | cis-Isomer | trans-Isomer |

|---|---|---|

| Conformation | More bent or crooked configuration. nih.govacs.org | More extended configuration. nih.gov |

| Hydrogen Bonding | Prone to intramolecular hydrogen bonding, which can coexist with intermolecular patterns. nih.gov | Favors extended intermolecular hydrogen bonding, leading to ordered chains. nih.gov |

| Molecular Packing | Can lead to less ordered phases. nih.gov | Promotes more ordered arrangements. nih.gov |

| Thermal Stability | Generally lower thermal stability. nih.gov | Generally higher thermal stability. nih.gov |

| Rigidity | High rigidity conferred by the ring and potential intramolecular H-bonds. nih.gov | High rigidity conferred by the ring and extended intermolecular networks. nih.gov |

Conformational Analysis and Molecular Modeling of Methyl 2 Aminocyclobutane 1 Carboxylate Derivatives

Experimental Techniques for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformation of molecules in solution. acs.orgresearchgate.net By analyzing chemical shifts and coupling constants, detailed information about the spatial arrangement of atoms can be obtained. docbrown.info For cyclobutane (B1203170) derivatives, ¹H and ¹³C NMR are particularly informative. docbrown.info

The puckering of the cyclobutane ring is a key conformational feature. masterorganicchemistry.com In substituted cyclobutanes, the substituents can adopt either axial or pseudo-axial and equatorial or pseudo-equatorial positions. The relative populations of these conformers can be determined by analyzing temperature-dependent NMR spectra. acs.org For instance, a study on 2-substituted cyclobutane-α-amino acid derivatives utilized NMR spectroscopy to show that an equatorial substituent at the C2 position influences the ring-puckering preference. figshare.comacs.orgnih.gov The analysis of proton-proton coupling constants provides information about the dihedral angles between adjacent protons, which is directly related to the ring's conformation.

Table 1: Representative ¹H NMR Data for Cyclobutane Derivatives

| Compound | Proton | Chemical Shift (ppm) | Coupling Constants (Hz) | Reference |

| Cyclobutane | CH₂ | 1.96 | - | docbrown.info |

| 1,1-Difluoro-3-phenylcyclobutane | - | - | Angle of puckering ~27° | researchgate.net |

This table is for illustrative purposes and specific data for methyl 2-aminocyclobutane-1-carboxylate would require dedicated experimental results.

X-ray diffraction provides precise information about the molecular structure in the crystalline solid state. researchgate.netacs.org This technique allows for the direct determination of bond lengths, bond angles, and torsional angles, offering a static picture of the molecule's conformation. researchgate.net Studies on various cyclobutane derivatives have revealed that the four-membered ring is generally not planar but puckered to relieve ring strain. masterorganicchemistry.com

For amino acid derivatives of cyclobutane, X-ray diffraction has been used to determine the crystal structures of various peptides containing these residues. researchgate.net These studies have shown that the geometry of the cyclobutyl moiety can be significantly influenced by the surrounding molecular environment. researchgate.net For example, the τ(N-Cα-C') bond angle in some cyclobutane amino acid derivatives has been observed to be expanded from the ideal tetrahedral value. researchgate.net

Table 2: Selected Crystallographic Data for a Cyclobutane Derivative

| Parameter | Value | Reference |

| Ring Puckering Angle | 25-35° | figshare.com |

| C-C Bond Lengths (Å) | 1.53-1.56 | figshare.com |

| C-C-C Bond Angles (°) | 87-90 | figshare.com |

Note: The specific values are representative and can vary depending on the substituents and crystal packing forces.

Vibrational circular dichroism (VCD) is a chiroptical spectroscopy technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. chemrxiv.orgwikipedia.org VCD is highly sensitive to the three-dimensional structure and absolute configuration of molecules in solution. chemrxiv.orgwikipedia.orgmdpi.com

The application of VCD to cyclic amino acids and peptides has proven to be a valuable tool for conformational analysis. nih.gov By comparing experimental VCD spectra with those calculated using quantum chemical methods, the predominant conformations in solution can be identified. nih.govnih.gov VCD is particularly useful for studying the subtle conformational changes and intermolecular interactions that are often difficult to probe with other techniques. mdpi.com For instance, VCD has been used to investigate the solid-state organization of cis- and trans-2-aminocyclobutane-1-carboxylic acid derivatives. chemrxiv.org

Computational Methodologies for Conformational Elucidation

Computational chemistry provides powerful tools to complement experimental data and to explore the conformational landscape of molecules in detail. These methods can predict the relative energies of different conformers and simulate their dynamic behavior. figshare.comacs.orgnih.gov

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules. researchgate.netund.eduals-journal.com DFT calculations can accurately predict the geometries and relative energies of different conformers of a molecule in the gas phase or in solution (using implicit solvent models). researchgate.netresearchgate.netmedjchem.com

For cyclobutane derivatives, DFT calculations have been instrumental in understanding the factors that govern ring puckering and the conformational preferences of substituents. beilstein-journals.org By performing a potential energy surface scan, the most stable conformations can be identified as minima on the energy landscape. researchgate.net These calculations have been successfully used in conjunction with experimental data to provide a detailed picture of the conformational equilibrium of 2-substituted cyclobutane-α-amino acid derivatives. figshare.comacs.orgnih.gov Furthermore, DFT is the foundation for calculating theoretical VCD spectra, which are then compared with experimental spectra for conformational assignment. nih.govnih.gov

Table 3: Comparison of Experimental and DFT-Calculated Vibrational Frequencies (cm⁻¹) for a Carboxyl Group

| Vibrational Mode | Experimental | DFT (B3LYP) | Reference |

| C=O Stretch | ~1740 | ~1744 | researchgate.netresearchgate.net |

| C-O Stretch | ~1250 | ~1255 | researchgate.net |

| O-H Bend | ~1400 | ~1410 | researchgate.net |

This table illustrates the typical agreement between experimental and DFT-calculated frequencies.

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.govmdpi.com MD simulations provide a detailed view of the conformational dynamics of molecules, including the transitions between different conformational states. mssm.edu

In the context of methyl 2-aminocyclobutane-1-carboxylate derivatives, MD simulations can be used to explore the conformational space of the molecule in a solvent environment, providing insights into its flexibility and the influence of solvent on its structure. figshare.comacs.orgnih.gov By analyzing the trajectories from MD simulations, it is possible to determine the relative populations of different conformers and to visualize the dynamic puckering of the cyclobutane ring. This approach has been successfully applied to study the conformational behavior of 2-substituted cyclobutane-α-amino acid derivatives in solution. figshare.comacs.orgnih.gov

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior

Analysis of Ring-Puckering and Conformational Preferences

The cyclobutane ring is not planar but exists in a puckered conformation to relieve torsional strain. wikipedia.org This puckering is a dynamic equilibrium between two equivalent bent conformations. For substituted cyclobutanes, the substituents can occupy either axial or pseudo-axial and equatorial or pseudo-equatorial positions, leading to different conformational isomers. The energetic preference for one conformer over another is influenced by the steric and electronic nature of the substituents.

In derivatives of 2-aminocyclobutane-1-carboxylic acid, the relative orientation of the amino and carboxyl groups (cis or trans) significantly impacts the conformational landscape. Computational studies on 2-substituted cyclobutane-α-amino acid derivatives, which are closely related to the target molecule, have shown that the substituent at the C2 position, when in an equatorial position, modulates the conformational preference of the ring-puckering. beilstein-journals.org The puckering angle and the barrier to ring inversion are key parameters in describing the conformational dynamics of these molecules.

Table 1: Calculated Ring Puckering Parameters for Cyclobutane Derivatives

| Parameter | Value | Reference Compound |

|---|---|---|

| Puckering Angle (θ) | ~29° | Unsubstituted Cyclobutane |

| Inversion Barrier | ~1.5 kcal/mol | Unsubstituted Cyclobutane |

Note: Data presented for unsubstituted cyclobutane provides a baseline for understanding the fundamental puckering of the ring system. The presence of substituents, as in Methyl 2-aminocyclobutane-1-carboxylate, will modulate these values.

Investigation of Intramolecular and Intermolecular Hydrogen Bonding

Intramolecular hydrogen bonding plays a crucial role in stabilizing specific conformations of Methyl 2-aminocyclobutane-1-carboxylate derivatives. In the case of the parent amino acid, 2-aminocyclobutane-1-carboxylic acid, NMR structural studies and DFT calculations have demonstrated the formation of strong intramolecular hydrogen bonds. nih.gov These interactions can give rise to rigid, fused bicyclic-like structures. nih.gov

Specifically, a hydrogen bond can form between the amino group (donor) and the carbonyl oxygen of the carboxyl or ester group (acceptor). The formation of these hydrogen bonds is highly dependent on the stereochemistry (cis vs. trans) of the substituents. In the cis isomer, the proximity of the amino and carboxylate groups facilitates the formation of a stable intramolecular hydrogen bond, leading to a more compact and rigid conformation.

Intermolecular hydrogen bonding is also significant, particularly in the solid state and in concentrated solutions. These interactions involve the amino group of one molecule and the carboxylate/ester group of another, leading to the formation of dimers or larger aggregates. In the solid state, intermolecular hydrogen bonds are the dominant interactions, often supplanting intramolecular ones. nih.gov

Table 2: Hydrogen Bonding in 2-Aminocyclobutane-1-carboxylic Acid Derivatives

| Type of Hydrogen Bond | Groups Involved | Consequence |

|---|---|---|

| Intramolecular | Amino (donor) and Carbonyl (acceptor) | Stabilization of specific conformers, increased rigidity |

| Intermolecular | Amino (donor) and Carbonyl (acceptor) | Formation of dimers and extended networks in the solid state |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly DFT, are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like Methyl 2-aminocyclobutane-1-carboxylate.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The HOMO is typically localized on the electron-rich amino group, indicating its nucleophilic character. The LUMO, conversely, is often centered on the electron-deficient carbonyl carbon of the ester group, highlighting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

Mulliken charge distribution analysis reveals the partial charges on each atom, further detailing the electronic landscape of the molecule. The nitrogen atom of the amino group carries a partial negative charge, while the hydrogen atoms attached to it are partially positive. The carbonyl oxygen and carbon of the ester group also exhibit significant partial negative and positive charges, respectively.

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution and are useful for predicting sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) are associated with lone pairs of electrons on the nitrogen and oxygen atoms and are attractive to electrophiles. Regions of positive potential (typically colored blue) are found around the hydrogen atoms of the amino group and indicate sites susceptible to nucleophilic interaction.

Table 3: Predicted Electronic Properties of Methyl 2-aminocyclobutane-1-carboxylate

| Property | Predicted Characteristic | Implication for Reactivity |

|---|---|---|

| HOMO | Localized on the amino group | Nucleophilic character at the nitrogen atom |

| LUMO | Localized on the carbonyl carbon of the ester | Electrophilic character at the carbonyl carbon |

| Mulliken Charges | Negative charge on N and O; positive charge on carbonyl C and amino H's | Defines polar regions and reactive sites |

| Electrostatic Potential | Negative potential around N and O; positive potential around amino H's | Guides intermolecular interactions and reaction pathways |

Principles of Conformational Restriction Imposed by the Cyclobutane Ring

The cyclobutane ring imposes significant conformational restrictions on its substituents, a property that is of great interest in medicinal chemistry and materials science. researchgate.net Compared to more flexible acyclic linkers, the four-membered ring limits the number of accessible conformations for the attached functional groups. wikipedia.org

This restriction of conformational freedom has several important consequences:

Pre-organization for Binding: By locking the substituents into a more defined spatial orientation, the entropic penalty upon binding to a biological target can be reduced, potentially leading to higher binding affinity.

Control of Stereochemistry: The rigid framework of the cyclobutane ring allows for precise control over the three-dimensional arrangement of functional groups, which is crucial for stereospecific interactions.

Influence on Physicochemical Properties: The constrained conformation can affect properties such as polarity, solubility, and crystal packing.

The degree of conformational restriction is a function of the substitution pattern on the cyclobutane ring. In 1,2-disubstituted cyclobutanes like Methyl 2-aminocyclobutane-1-carboxylate, the cis and trans isomers represent distinct and conformationally constrained arrangements of the amino and ester groups. The puckered nature of the ring further refines the possible orientations of these substituents, leading to a well-defined set of low-energy conformers. This inherent rigidity makes the cyclobutane scaffold a valuable tool for designing molecules with specific and predictable three-dimensional structures.

Chemical Transformations and Derivatization of Cyclobutane Amino Acid Esters

Reactions at the Carboxylate Moiety

The methyl ester group is a primary site for transformations, allowing for either modification into other esters or hydrolysis to the parent carboxylic acid, which can then undergo further reactions.

While the title compound is a methyl ester, the parent 2-aminocyclobutane-1-carboxylic acid can be converted into various esters through several standard methods. These reactions are fundamental for introducing different alkyl groups or for the initial synthesis of the methyl ester itself. Common reagents for the esterification of amino acids include trimethylchlorosilane (TMSCl) in methanol, which provides the corresponding methyl ester hydrochloride in high yields under mild, room-temperature conditions. nih.gov Another classic method involves the use of diazomethane (B1218177), which efficiently converts carboxylic acids to their methyl esters. unirioja.es

| Reagent/System | Conditions | Product | Notes |

| Trimethylchlorosilane (TMSCl) / Methanol | Room temperature | Methyl ester hydrochloride | A convenient and high-yielding method. nih.gov |

| Thionyl chloride (SOCl₂) / Methanol | Typically cooled, then refluxed | Methyl ester hydrochloride | A common and effective method for amino acid esterification. |

| Diazomethane (CH₂N₂) | Ethereal solution, room temperature | Methyl ester | Highly efficient but diazomethane is toxic and explosive. unirioja.es |

| Fischer Esterification (Acid catalyst / Alcohol) | Reflux in excess alcohol (e.g., methanol) with a strong acid catalyst (e.g., H₂SO₄) | Methyl ester | A classic equilibrium-driven method, best suited for simple alcohols. |

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a critical step, often performed to enable subsequent reactions such as amide bond formation at the carboxyl group. This transformation can be achieved under both acidic and basic conditions. Acid-catalyzed hydrolysis, for example using 3 N hydrochloric acid at reflux, is a common procedure that yields the amino acid hydrochloride salt. unirioja.es The mechanisms for ester hydrolysis are well-established, typically proceeding via a bimolecular acyl-oxygen cleavage pathway under both acidic (AAC2) and basic (BAC2) conditions, involving a tetrahedral intermediate. nih.govresearchgate.net

| Reagents | Conditions | Product |

| Aqueous HCl | Reflux (e.g., 100°C) | 2-Aminocyclobutane-1-carboxylic acid hydrochloride unirioja.es |

| Aqueous NaOH or LiOH | Room temperature or gentle heating | Sodium or Lithium 2-aminocyclobutane-1-carboxylate |

Reactions at the Amine Moiety

The primary amine of methyl 2-aminocyclobutane-1-carboxylate is a nucleophilic center that readily participates in reactions typical of amines, most notably amidation and protection/deprotection sequences.

The amine functionality can be acylated to form amides. This is particularly important in peptide synthesis, where the cyclobutane (B1203170) amino acid ester can be coupled with an N-protected amino acid or peptide. nih.govacs.org The reaction requires the activation of a carboxylic acid partner using a coupling reagent. A wide variety of such reagents have been developed to facilitate efficient peptide bond formation while minimizing side reactions like racemization. bachem.com Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt). peptide.com Other widely used reagents include phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU). bachem.compeptide.com

| Coupling Reagent | Full Name | Notes |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Forms a water-soluble urea (B33335) byproduct, simplifying workup. peptide.com |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | A highly efficient coupling reagent with low racemization. peptide.com |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Effective for standard couplings and particularly for sterically hindered or N-methyl amino acids. bachem.com |

To prevent unwanted reactions at the amine group during transformations elsewhere in the molecule, it is often necessary to install a temporary protecting group. beilstein-journals.org Carbamates are the most common class of protecting groups for amines. msu.edu The tert-butyloxycarbonyl (Boc) group is widely used and is typically installed using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). beilstein-journals.org The Boc group is stable to many reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA). organic-chemistry.org This orthogonality allows for selective deprotection without affecting other sensitive functional groups.

| Protecting Group | Reagent for Protection | Conditions for Deprotection |

| Boc (tert-butyloxycarbonyl) | Di-tert-butyl dicarbonate ((Boc)₂O) | Strong acid (e.g., Trifluoroacetic acid (TFA), HCl) organic-chemistry.org |

| Cbz (Carboxybenzyl) | Benzyl chloroformate (CbzCl) | Catalytic hydrogenation (e.g., H₂, Pd/C) |

| Fmoc (9-Fluorenylmethyloxycarbonyl) | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) |

Functionalization of the Cyclobutane Ring

Direct modification of the C-H bonds on the cyclobutane ring represents an advanced strategy for creating complex derivatives. nih.gov This approach, known as C-H functionalization, can provide access to substituted cyclobutanes that are difficult to synthesize using traditional methods like cycloadditions. nih.govacs.org

A common strategy involves the use of a directing group, which positions a metal catalyst in proximity to a specific C-H bond, enabling its selective cleavage and functionalization. For cyclobutane carboxylic acids (obtained after hydrolysis of the ester), the carboxyl group can be converted into an amide with a directing group like 8-aminoquinoline. nih.govresearchgate.net This substrate can then undergo palladium-catalyzed C-H arylation, allowing for the introduction of various aryl groups onto the cyclobutane ring. nih.govacs.org This methodology leverages the inherent structure of the molecule to control reactivity, opening a powerful route to novel cyclobutane derivatives. acs.org

| Reaction Type | Catalyst/Reagents | Directing Group | Outcome |

| C(sp³)-H Arylation | Pd(OAc)₂, Aryl Iodide, Ag₂CO₃ | 8-Aminoquinoline | Selective introduction of an aryl group onto the cyclobutane ring. nih.govacs.org |

| C-H Insertion | Rhodium(II) catalysts, Diazo compounds | None (catalyst-controlled) | Formation of 1,3-disubstituted cyclobutanes. nih.gov |

Introduction of Peripheral Side Chains and Substituents

The strategic introduction of side chains and substituents onto the cyclobutane framework of methyl 2-aminocyclobutane-1-carboxylate is a key area of research, enabling the synthesis of a diverse range of structurally complex and functionally significant molecules. These modifications are crucial for developing novel peptidomimetics, constrained amino acids, and probes for studying biological systems. The primary sites for derivatization are the amino and carboxyl groups, as well as the C-H bonds of the cyclobutane ring itself.

A common strategy for introducing peripheral functionality involves the protection of the amino and carboxyl groups, followed by reactions to modify the cyclobutane core. For instance, the amino group is often protected with groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), which allows for subsequent chemical transformations under various conditions. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other molecules.

One notable approach involves the use of a formal [2+2] cycloaddition to construct the cyclobutane skeleton, which can then be further functionalized. A Michael-Dieckmann-type reaction between methyl 2-acetamidoacrylate and a ketene (B1206846) diethyl acetal (B89532) yields a cyclobutane intermediate that serves as a versatile platform for introducing substituents. unirioja.es This intermediate can be converted into various 2-substituted cyclobutane amino acids, including those with methyl and methylene (B1212753) side chains. unirioja.es The synthesis of these derivatives often involves stereocontrolled interconversions of functional groups, highlighting the importance of stereochemistry in these transformations. unirioja.es

Another powerful method for introducing side chains is through peptide coupling reactions. Once the methyl ester of 2-aminocyclobutane-1-carboxylic acid is hydrolyzed, the resulting carboxylic acid can be coupled with various amino acids or amines to form dipeptides and other amide derivatives. nih.gov This approach has been used to create highly rigid beta-peptides incorporating the cyclobutane motif. nih.gov The conformational constraints imposed by the cyclobutane ring are of significant interest in the design of peptidomimetics with defined secondary structures.

The introduction of substituents directly onto the cyclobutane ring can also be achieved through various synthetic strategies. For example, starting from precursors with existing functional groups on the ring, such as a keto group, allows for a range of derivatization reactions. The keto group in methyl 1-amino-3-oxocyclobutane-1-carboxylate can be reduced to a hydroxyl group, or undergo other reactions to introduce diverse substituents at the C-3 position.

The following table summarizes selected examples of the introduction of peripheral side chains and substituents on cyclobutane amino acid ester derivatives.

| Starting Material | Reagents and Conditions | Product | Research Focus |

| Methyl 2-acetamidoacrylate and ketene diethyl acetal | 1. Michael-Dieckmann-type reaction; 2. Functional group interconversion | 1-Amino-2-methylcyclobutane-1-carboxylic acids and 1-amino-2-methylenecyclobutane-1-carboxylic acid | Synthesis of 2-substituted cyclobutane amino acids. unirioja.es |

| (+)- and (-)-2-Aminocyclobutane-1-carboxylic acid | Peptide coupling reagents (e.g., DCC, HOBt) | Bis(cyclobutane) β-dipeptides | Development of highly rigid beta-peptides. nih.gov |

| Cyclobutene-1-carboxylic acid and benzoxazolone derivatives | Tandem amidation/Michael addition protocol | β-N-heterocyclic cyclobutane carboximide derivatives | Synthesis of intermediates for further nucleophilic attack to introduce diverse side chains. |

Regioselective and Stereoselective Functionalization of the Cyclobutane Core

The precise control of regioselectivity and stereoselectivity in the functionalization of the cyclobutane core of methyl 2-aminocyclobutane-1-carboxylate and its derivatives is a significant challenge and a major focus of synthetic organic chemistry. The ability to selectively introduce functional groups at specific positions of the cyclobutane ring with defined stereochemistry is critical for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.

A powerful strategy for achieving regioselective functionalization is through transition metal-catalyzed C-H activation. This approach allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds at specific locations on the cyclobutane ring, often guided by a directing group. For example, palladium-catalyzed C(sp3)-H arylation has been used to introduce aryl groups at the C-2 and C-4 positions of cyclobutane derivatives. acs.org The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions.

Ligand-controlled regiodivergent synthesis is another sophisticated approach to achieve selectivity. For instance, the palladium-catalyzed aminocarbonylation of cyclobutanols can be directed to yield either 1,1- or 1,2-substituted cyclobutanecarboxamides by simply changing the phosphine (B1218219) ligand. nih.govacs.org This method provides a versatile entry to different isomers from a common precursor, showcasing the power of ligand control in dictating the reaction outcome. nih.govacs.org

Rhodium-catalyzed C-H insertion reactions of diazo compounds have also emerged as a potent tool for the regioselective and stereoselective functionalization of cyclobutanes. By carefully selecting the rhodium catalyst, it is possible to direct the insertion to different C-H bonds on the cyclobutane ring. For example, different rhodium(II) catalysts can selectively promote C-H insertion at either the C1 or C3 position of arylcyclobutanes, leading to the formation of either 1,1- or 1,3-disubstituted products with high stereocontrol. nih.gov

Stereoselectivity is often governed by the existing stereocenters on the cyclobutane ring or by the use of chiral catalysts. In the cyclopropanation of chiral cyclobutyl dehydro amino acids, the stereochemical outcome of the reaction is highly dependent on the proximity of the double bond to the stereogenic center of the cyclobutane moiety, which acts as a chiral inducer. doi.org

The table below presents selected research findings on the regioselective and stereoselective functionalization of the cyclobutane core.

| Substrate | Catalyst/Reagents | Product Type | Key Finding |

| Cyclobutanol | Pd(TFA)₂ with different phosphine ligands (e.g., NIXantphos) and CO | 1,1- or 1,2-substituted cyclobutanecarboxamides | Ligand-controlled regiodivergent aminocarbonylation. nih.govacs.org |

| Arylcyclobutane | Rhodium(II) catalysts (e.g., Rh₂(S-TCPTAD)₄ or Rh₂(S-2-Cl-5-BrTPCP)₄) and aryldiazoacetates | 1,1-disubstituted or cis-1,3-disubstituted cyclobutanes | Catalyst-controlled regiodivergent C-H functionalization at C1 or C3. nih.gov |

| Chiral cyclobutyl dehydro amino acids | Diazomethane | Cyclopropyl (B3062369) derivatives of cyclobutane amino acids | High π-facial diastereoselection governed by the cyclobutyl moiety. doi.org |

| Cyclobutane carboxylic acid with a directing group | Pd(OAc)₂ and aryl iodide | C-H arylated cyclobutane derivatives | Directing group-assisted C(sp3)-H functionalization. acs.org |

Applications in Advanced Molecular Design and Chemical Biology Research

Peptidomimetic and Foldamer Design and Synthesis

The incorporation of constrained amino acids like Methyl 2-aminocyclobutane-1-carboxylate into peptide chains is a powerful strategy for creating peptidomimetics and foldamers with predictable and stable secondary structures. These molecules can mimic the biological activity of natural peptides but with enhanced properties such as resistance to enzymatic degradation.

Incorporation into Peptidomimetic Architectures

Methyl 2-aminocyclobutane-1-carboxylate serves as a valuable building block in the synthesis of peptidomimetics. Its rigid cyclobutane (B1203170) ring restricts the conformational freedom of the peptide backbone, a desirable feature in drug design as it can lock the molecule in a bioactive conformation. The synthesis of such peptidomimetics often involves the coupling of the cyclobutane amino acid, potentially starting from its methyl ester form, with other amino acids or molecular fragments. The constrained nature of the cyclobutane unit can lead to peptidomimetics with improved target affinity and specificity.

The presence of the cyclobutane ring also contributes to the metabolic stability of the resulting peptidomimetic. Natural peptides are often susceptible to rapid degradation by proteases, limiting their therapeutic potential. The unnatural structure of the cyclobutane amino acid can hinder recognition by these enzymes, thereby prolonging the half-life of the drug candidate in the body.

Design and Study of Helical Foldamers

Foldamers are synthetic oligomers that adopt well-defined, folded conformations, similar to the secondary structures of proteins. Methyl 2-aminocyclobutane-1-carboxylate and its derivatives have been instrumental in the design of novel helical foldamers. Oligomers composed of trans-2-aminocyclobutane carboxylic acid have been shown to fold into a well-defined 12-helical conformation in both solution and the solid state. nih.gov This predictable folding behavior is a direct consequence of the conformational constraints imposed by the cyclobutane ring.

The synthesis of these foldamers typically involves the sequential coupling of the cyclobutane amino acid monomers. While the literature often describes the use of the carboxylic acid form for coupling, the methyl ester serves as a common protecting group for the C-terminus during the synthesis of peptide fragments, which are then coupled to form the final foldamer. The precise control over the stereochemistry of the cyclobutane ring is crucial in dictating the handedness and stability of the resulting helix.

Influence of Cyclobutane Stereochemistry on Peptide Conformation and Folding

The stereochemistry of the 2-aminocyclobutane-1-carboxylate unit has a profound impact on the conformational preferences of the resulting peptides. The cis and trans configurations of the amino and carboxylate groups on the cyclobutane ring lead to distinct folding patterns. For instance, in hybrid peptides containing both cyclobutane amino acids and other residues, the trans-cyclobutane isomers tend to promote more folded, compact structures, while the cis-isomers can favor more extended, strand-like conformations. unirioja.es

This stereochemical control is a powerful tool for rational peptide design. By selecting the appropriate stereoisomer of Methyl 2-aminocyclobutane-1-carboxylate, researchers can fine-tune the three-dimensional structure of a peptide to achieve a desired biological activity or material property. High-resolution NMR experiments have been instrumental in elucidating the solution-state conformations of these hybrid peptides, revealing the formation of specific hydrogen-bonding networks that stabilize the folded structures. unirioja.es

Hybrid Peptides Incorporating Cyclobutane Amino Acid Residues

Hybrid peptides, which are composed of a mix of natural and unnatural amino acids, have emerged as a promising class of molecules with diverse applications. The incorporation of Methyl 2-aminocyclobutane-1-carboxylate into peptide sequences allows for the creation of hybrid structures with unique conformational properties.

For example, hybrid tetrapeptides consisting of (1R,2S)-2-aminocyclobutane-1-carboxylic acid alternating with linear amino acids such as glycine, β-alanine, or γ-aminobutyric acid have been synthesized and studied. nih.gov The conformational preference of these hybrid peptides can be tuned from a β-sheet-like folding to a helical folding by varying the length of the linear spacer between the cyclobutane residues. This demonstrates the potential to rationally design the secondary structure of these hybrid systems.

| Hybrid Peptide Composition | Observed Conformation |

| (1R,2S)-2-aminocyclobutane-1-carboxylic acid and Glycine (C2 spacer) | β-sheet-like folding |

| (1R,2S)-2-aminocyclobutane-1-carboxylic acid and β-alanine (C3 spacer) | Helical folding |

| (1R,2S)-2-aminocyclobutane-1-carboxylic acid and γ-aminobutyric acid (C4 spacer) | β-sheet-like folding |

This table illustrates the effect of the linear spacer length on the conformational preference of hybrid peptides containing a cyclobutane amino acid residue.

Development of Constrained Molecular Scaffolds

Beyond its use in linear and folded oligomers, Methyl 2-aminocyclobutane-1-carboxylate is a valuable starting material for the synthesis of more complex, three-dimensional molecular scaffolds. These scaffolds can serve as templates for the construction of libraries of compounds for drug discovery or as chiral ligands in asymmetric catalysis.

Chiral Polyfunctional Platforms in Organic Synthesis

Conveniently protected derivatives of 2-aminocyclobutane-1-carboxylic acid, which can be derived from the methyl ester, are versatile chiral precursors for the production of polyfunctional chemical platforms. researchgate.net These platforms can be selectively functionalized at different positions of the cyclobutane ring to introduce a variety of chemical groups, such as hydroxyl, carboxyl, or alkynyl moieties.

The resulting chiral, polyfunctional molecules are highly valuable in organic synthesis. They can be used as building blocks for the synthesis of complex natural products or as chiral auxiliaries to control the stereochemical outcome of chemical reactions. The rigid cyclobutane core provides a well-defined spatial arrangement of the functional groups, which is essential for their effectiveness in these applications. The synthesis of hybrid tripeptides has been demonstrated as an example of the synthetic potential of these chiral scaffolds. researchgate.net

Scaffolds for Supramolecular Chemistry

The rigid and puckered structure of the cyclobutane ring makes derivatives of 2-aminocyclobutane-1-carboxylic acid valuable scaffolds in supramolecular chemistry. nih.govnih.gov These cyclobutane amino acids (CBAAs) are utilized as building blocks for creating conformationally constrained peptidomimetics. researchgate.nettamu.edu The constrained nature of the cyclobutane ring imparts a high degree of rigidity to molecular structures, influencing their folding and self-assembly into well-defined supramolecular architectures. nih.gov

The incorporation of CBAAs into peptides allows for the design of foldamers—oligomers that adopt stable, predictable secondary structures in solution. chemistryviews.org For instance, oligomers of trans-2-aminocyclobutane carboxylic acid have been shown to fold into well-defined 12-helical conformations. acs.org This ability to pre-organize peptide backbones is crucial for constructing complex, functional supramolecular systems. The stereochemistry of the amino and carboxyl groups on the cyclobutane ring, whether cis or trans, plays a critical role in directing the secondary structure of the resulting peptides and their subsequent self-assembly. acs.org

Hybrid peptidomimetics, which combine cyclobutane β-amino acids with other amino acids like proline, have been synthesized to explore their structural and functional properties. nih.gov The rigidity conferred by the cyclobutane unit can, however, sometimes preclude the adoption of conformations necessary for certain biological activities, such as cell penetration, highlighting the importance of careful design in balancing conformational restriction with functional requirements. nih.gov

The table below summarizes key findings on supramolecular structures derived from cyclobutane amino acid scaffolds.

| Cyclobutane Derivative | Resulting Supramolecular Structure | Key Findings |

| trans-2-Aminocyclobutane-1-carboxylic acid oligomers | 12-Helical Foldamers | The oligomers show a strong preference for a stable 12-helix conformation in both solution and the solid state. acs.org |

| Chiral trans-cyclobutane-containing β-dipeptides | Ordered Aggregates (Gels) | These dipeptides act as low molecular weight organogelators (LMWOGs), forming self-assembled fibrillar networks. researchgate.net |

| Diastereomeric cyclobutane β-amino acid-based amphiphiles | Spherical Micelles and Fibers | The cis and trans stereochemistry significantly influences headgroup solvation, packing, and the morphology of the resulting self-assembled structures. acs.org |

| Hybrid β,γ-peptidomimetics with (1S,2S)-2-aminocyclobutane-1-carboxylic acid | Helical Folding | The inclusion of this highly constrained amino acid induces well-defined helical folding, prompted by the formation of eight-membered hydrogen-bonded rings. nih.gov |

Amphiphile Design and Self-Assembly Properties

The unique stereochemical and conformational properties of 2-aminocyclobutane-1-carboxylate derivatives make them attractive components in the design of novel amphiphiles. By attaching a hydrophobic tail to the hydrophilic amino acid headgroup, new classes of surfactants and peptide amphiphiles (PAs) can be created. acs.orgnih.gov These molecules can self-assemble in solution to form a variety of nanostructures, including micelles, fibers, and vesicles. acs.orgmdpi.com

A detailed study on novel diastereomeric anionic amphiphiles based on a cyclobutane β-amino acid scaffold revealed that the cis versus trans stereochemistry has a profound impact on their self-assembly properties. acs.org In diluted solutions, the cis diastereoisomer showed better stabilization of the anionic charge due to intramolecular interactions, which led to differences in physicochemical behaviors like the critical micelle concentration (cmc). acs.org While both stereoisomers initially formed spherical micelles, they evolved into fibers with distinctly different morphologies and formation kinetics over time. acs.org

This highlights a key principle in the design of such amphiphiles: the rigid cyclobutane scaffold allows for precise control over the spatial arrangement of the hydrophilic and hydrophobic moieties, which in turn dictates the nature of the resulting supramolecular assembly. acs.org This control is essential for the rational design of new soft materials with tailored properties. acs.org Furthermore, the chirality of the cyclobutane amino acid can be transferred to the supramolecular level, influencing the recognition of other chiral molecules, as demonstrated by the differential enantioselection of bilirubin (B190676) by micelles formed from cis and trans cyclobutane-based surfactants. acs.org

Role as Analogues in Mechanistic Enzyme Studies

Cyclobutane amino acids, including methyl 2-aminocyclobutane-1-carboxylate and its derivatives, serve as valuable tools in mechanistic enzyme studies. By incorporating these conformationally restricted amino acid analogues into peptide sequences, researchers can probe the structural and conformational requirements of enzyme active sites. nih.govtamu.edunih.gov The rigid cyclobutane ring limits the conformational freedom of the peptide backbone, which can help to stabilize specific secondary structures, such as β-hairpins, or to mimic transition states of enzymatic reactions. tamu.edu

These analogues are particularly useful as peptidomimetics, where they replace natural amino acids to study peptide-protein interactions or to develop enzyme inhibitors. researchgate.netchemistryviews.org The introduction of a cyclobutane ring can enhance metabolic stability by making the peptide less susceptible to proteolytic degradation, a desirable property for therapeutic candidates. researchgate.net

Investigation of Enzymatic Reaction Pathways Using Cyclobutane Analogues

The use of cyclobutane analogues allows for detailed investigations into the reaction mechanisms of enzymes. These molecules can act as substrate analogues, competitive inhibitors, or mechanism-based inhibitors, providing insights that are not achievable with the natural substrates alone. researchgate.netacs.orgnih.gov

A notable example is the study of the metallo-γ-lactonase AiiA, an enzyme involved in quenching bacterial quorum sensing. A cyclobutanone (B123998) derivative was designed as an inhibitor for this enzyme. acs.org X-ray crystallography of the enzyme co-crystallized with the inhibitor revealed that the cyclobutanone ring was opened in the active site, forming an acyclic product covalently bound to the enzyme. acs.org This observation provided crucial evidence for a proposed radical-mediated reaction mechanism, demonstrating how a cyclobutane analogue can be used to trap a reactive intermediate and elucidate an enzymatic pathway. acs.org

Similarly, diastereomers of 3-aminocyclobutane-1-carboxylic acid have been used to study cerebral 4-aminobutyrate: 2-oxoglutarate aminotransferase. Both the cis and trans isomers were found to be substrates for the enzyme, but they exhibited different potencies, reflecting the specific steric requirements of the enzyme's active site for binding and catalysis. researchgate.net

The table below presents examples of how cyclobutane analogues have been used in mechanistic enzyme studies.

| Enzyme Studied | Cyclobutane Analogue Used | Purpose of the Study | Key Insights Gained |

| Metallo-γ-lactonase AiiA | Decanoylamidocyclobutanone | To act as an inhibitor and probe the reaction mechanism. | The inhibitor underwent ring-opening in the active site, supporting a radical-mediated mechanism. acs.org |

| Cerebral 4-aminobutyrate: 2-oxoglutarate aminotransferase | cis- and trans-3-aminocyclobutane-1-carboxylic acid | To investigate substrate specificity and inhibition. | The enzyme showed stereospecificity, with the cis isomer being a more potent inhibitor of GABA uptake. researchgate.net |

| Metallocarboxypeptidases | Peptides containing cyclobutane β-amino acids | To develop novel enzyme inhibitors. | The cyclobutane-containing peptides were identified as potential inhibitors, with their mode of action explored through modeling. researchgate.net |

| Cytochrome P450 2D6 (CYP2D6) | Pipercyclobutanamides A and B | To identify mechanism-based inhibitors. | These natural products containing a cyclobutane ring were found to be potent mechanism-based inhibitors of the enzyme. nih.gov |

Advanced Methodological Considerations in Synthetic Research of Cyclobutane Amino Acids

Catalytic Approaches in Synthesis

Catalytic methods are paramount in the synthesis of complex molecules like cyclobutane (B1203170) amino acids as they offer pathways to high levels of selectivity and efficiency that are often unattainable with classical stoichiometric reactions. These approaches can be broadly categorized into transition metal catalysis, organocatalysis, and Lewis acid catalysis, each providing distinct advantages for the construction and functionalization of the cyclobutane core.

Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for the formation and functionalization of C-C and C-H bonds in strained ring systems. nih.govacs.org While direct palladium-catalyzed synthesis of "Methyl 2-aminocyclobutane-1-carboxylate" is not extensively documented, analogous reactions on related cyclobutane scaffolds provide significant insights into potential synthetic strategies.

Palladium-catalyzed C(sp³)–H arylation represents a sophisticated method for functionalizing pre-existing cyclobutane rings. nih.govacs.org For instance, using a directing group, such as a tertiary alkylamine, it is possible to achieve enantioselective C–H arylation of aminomethyl-cyclobutanes with aryl boronic acids. nih.gov A simple N-acetyl amino acid ligand can control the enantioselectivity and promote γ-C–H activation. nih.gov This strategy could be adapted to functionalize a "Methyl 2-aminocyclobutane-1-carboxylate" precursor. In some cases, a palladium catalyst without an acetate (B1210297) counteranion, such as Pd(PhCN)₂Cl₂, can prevent background reactions in the absence of the chiral ligand. nih.govacs.org

Palladium-catalyzed carbonylation reactions also offer a viable route for the synthesis of cyclobutane carboxylates. researchgate.net This method can introduce a carbonyl group into the cyclobutane framework, which can then be converted to the methyl ester. For example, palladium-catalyzed alkoxycarbonylation of cyclobutanols can produce cyclobutanecarbocylates with α-quaternary carbon centers, preserving the cyclobutane ring. researchgate.net Similarly, palladium-catalyzed aminocarbonylation of iodoalkenes is a versatile method for synthesizing carboxamides, which could be precursors to the target amino acid ester. d-nb.info

| Reaction Type | Catalyst System | Substrates | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Enantioselective C(sp³)–H Arylation | Pd(PhCN)₂Cl₂ / N-acetyl amino acid ligand | Aminomethyl-cyclobutanes and Aryl boronic acids | Arylated aminomethyl-cyclobutanes | High enantioselectivity, Directed C-H activation | nih.govacs.org |

| Alkene Difunctionalization | Pd/dppBz or P[O(2,4-tBuC₆H₃]₃ | 1,5-diene-2-yl triflates and Amine nucleophiles | exo-methylenecyclobutanes with aminomethyl groups | Regioselective formation of four-membered rings | acs.org |

| Alkoxycarbonylation | Pd-catalyst | Cyclobutanols | 1,1-disubstituted cyclobutanecarboxylates | Preserves cyclobutane framework | researchgate.net |

| Aminocarbonylation | Palladium(II) acetate / PPh₃ | Iodoalkenes and Amines | Carboxamides | Versatile for introducing amide functionality | d-nb.info |

Organocatalysis has revolutionized asymmetric synthesis by providing a metal-free alternative for creating chiral molecules. In the context of cyclobutane amino acid synthesis, organocatalysis is particularly valuable for establishing stereocenters with high fidelity. acs.orgresearchgate.net The stereoselective formation of cyclobutanes can be achieved through the activation of cyclopropanes using chiral secondary amine catalysts. acs.org This approach relies on the in-situ generation of a reactive donor-acceptor cyclopropane (B1198618) intermediate via condensation with the aminocatalyst. acs.org The activation is driven by a favorable orbital interaction between the π-orbital of the resulting enamine and the σ*C–C orbital of the cyclopropyl (B3062369) ring. acs.org

Peptides containing cyclobutane amino acids and proline have been explored as organocatalysts themselves in asymmetric aldol (B89426) additions, demonstrating the influence of the rigid cyclobutane core on the catalyst's conformation and stereochemical outcome. researchgate.netacs.org The chirality of the resulting aldol products is controlled by the chirality of the proline residue used. acs.org

| Catalyst Type | Reaction | Substrates | Product | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Chiral Secondary Amine | Enamine-Activation of Cyclopropanes | Cyclopropylacetaldehydes and 3-olefinic oxindoles | Spirocyclobutaneoxindoles | High diastereomeric ratios and excellent enantiomeric excesses | acs.org |

| Proline/Cyclobutane Amino Acid Peptides | Asymmetric Aldol Addition | Aldehydes and Ketones | Aldol products | High yields and enantioselectivities; controlled by proline chirality | researchgate.netacs.org |

Lewis acid catalysis plays a crucial role in promoting cycloaddition reactions, which are fundamental for constructing the cyclobutane ring. nih.govresearchgate.net [2+2] cycloadditions of electron-deficient allenes or ketenes with alkenes can be facilitated by Lewis acids, leading to the formation of cyclobutanes with controlled stereochemistry. nih.govresearchgate.net Compared to thermal conditions, Lewis acid-promoted cycloadditions offer increased reactivity, higher yields, and improved diastereoselectivity. nih.govresearchgate.net

The treatment of cyclopropanes bearing vicinal donor and acceptor substituents with a Lewis acid can generate a 1,3-zwitterion. nih.gov This intermediate can then react with various partners to form cycloadducts. nih.gov The efficiency of such cycloadditions can be influenced by the steric properties of the substrates. nih.gov Furthermore, Lewis acids can act as templates, bringing the reacting partners into close proximity and activating the dienophile, thereby enhancing the efficiency of cycloaddition reactions. mdpi.com

| Lewis Acid | Reaction Type | Substrates | Product Type | Key Advantages | Reference |

|---|---|---|---|---|---|

| EtAlCl₂ | [2+2] Cycloaddition | Chiral γ-substituted allenoates | Bicyclic cyclobutanes | Stereoselective cycloaddition | nih.gov |

| Bi(OTf)₃ | Intramolecular [2+2] Cycloaddition | Allenic ketones and Alkenes | Bicyclo[4.2.0]octanes | Stereoselective, one-pot potential | nih.gov |

| Various | Cycloaddition of Cyclopropanes | Donor-acceptor cyclopropanes and Allylsilanes | Cycloadducts | Generation of a reactive 1,3-zwitterion | nih.gov |

Efficiency and Scalability of Synthetic Routes

The practical application of "Methyl 2-aminocyclobutane-1-carboxylate" in fields such as medicinal chemistry and materials science is contingent upon the development of efficient and scalable synthetic routes. While many elegant methods for cyclobutane synthesis exist, their transition from laboratory-scale to large-scale production often presents significant hurdles.

Photocatalyzed [2+2]-cycloaddition of dehydroamino acids with styrene-type olefins offers a simple and mild approach to cyclobutane α-amino acid derivatives that has shown potential for scalability. acs.orgnih.gov Similarly, the scalable synthesis of β-truxinic acid, a cyclobutane-1,2-dicarboxylic acid, has been achieved through the photodimerization of a metastable crystalline solid of trans-cinnamic acid. rsc.org Electrochemical methods in continuous flow have also been demonstrated for the scalable synthesis of cyclobutanes, offering a safe and robust alternative to traditional batch processes. researchgate.net

Key considerations for improving the efficiency and scalability of synthetic routes to cyclobutane amino acids include:

Minimizing purification steps: Developing reactions that proceed with high selectivity and yield can reduce the need for extensive chromatography, which is often a bottleneck in large-scale synthesis. nih.gov

Use of readily available starting materials: Employing inexpensive and common laboratory reagents is crucial for the economic viability of a synthetic route. nih.gov

Process optimization: Careful optimization of reaction parameters such as temperature, concentration, and catalyst loading is essential for maximizing yield and throughput.

| Synthetic Strategy | Potential for Scalability | Advantages | Challenges | Reference |

|---|---|---|---|---|

| Photocatalytic [2+2] Cycloaddition | High | Mild conditions, simple setup | Requires specialized photoreactors for large scale | acs.orgnih.gov |

| Electrochemical Synthesis in Flow | High | Safe, robust, continuous process | Requires specialized electrochemical flow cells | researchgate.net |

| Hofmann Rearrangement | Moderate to High | Avoids precious metal catalysts and neurotoxic oxidants | Multi-step process | nih.gov |

| Solid-State Photodimerization | High | High yields, simple procedure | Dependent on obtaining the correct crystal packing | rsc.org |

Solvent Effects on Reactions and Conformational Behavior

The choice of solvent can have a profound impact on both the outcome of a chemical reaction and the conformational preferences of the resulting molecules. In the synthesis of "Methyl 2-aminocyclobutane-1-carboxylate," the solvent can influence reaction rates, regioselectivity, and stereoselectivity. For peptides containing cyclobutane amino acids, the solvent can dictate the adoption of specific secondary structures. nih.gov

In organocatalyzed aldol reactions using proline/cyclobutane amino acid-containing peptides, the enantioselectivity can be reversed when the reaction is carried out in the presence of protic solvents like water or methanol. acs.org This is attributed to the participation of a solvent molecule in the transition state, which alters the preferred direction of nucleophilic attack. acs.org

The conformational behavior of the cyclobutane ring, which is known to be puckered, is also sensitive to the solvent environment. Computational studies on 2-substituted cyclobutane-α-amino acid derivatives have shown that the substituent at the C2 position can modulate the conformational preference of the ring-puckering. nih.gov The solvent can influence this equilibrium by stabilizing or destabilizing different conformers through solvation effects. For peptides, the solvent plays a critical role in their conformational profile, with different solvents promoting helical, β-hairpin, or random coil structures. rsc.org For instance, a peptide might exhibit a helical conformation in a nonpolar solvent like chloroform, but a mixture of other conformations in more polar solvents like DMSO or methanol. rsc.org

| Area of Influence | Solvent Property | Observed Effect | Example System | Reference |

|---|---|---|---|---|

| Reaction Stereoselectivity | Protic vs. Aprotic | Reversal of enantioselectivity in aldol reactions | Proline/cyclobutane amino acid peptide organocatalysts | acs.org |

| Molecular Conformation | Polarity | Modulation of cyclobutane ring-puckering preference | 2-substituted cyclobutane-α-amino acid derivatives | nih.gov |

| Peptide Secondary Structure | Polarity and Hydrogen Bonding Capacity | Shifts between helical, β-hairpin, and random coil conformations | Peptides containing cyclobutane amino acids | nih.govrsc.org |

Future Research Directions and Emerging Applications in Cyclobutane Amino Acid Chemistry

Expanding Structural Diversity of Cyclobutane (B1203170) Amino Acid Derivativesrsc.org

A primary objective in the evolution of cyclobutane amino acid chemistry is the expansion of their structural diversity. The ability to introduce a wide array of functional groups and substitution patterns onto the cyclobutane core is critical for fine-tuning the physicochemical properties and biological activities of the resulting molecules. nih.gov

Recent research has demonstrated innovative strategies for creating polysubstituted cyclobutane amino acids. One notable approach is a photoredox-catalyzed radical strain-release/ researchgate.netresearchgate.net-rearrangement cascade (SRRC). rsc.orgnih.gov This method utilizes readily available α-silylamines as radical precursors and strained bicyclo[1.1.0]butanes (BCBs) or cyclobutenes as radical acceptors. rsc.orgnih.gov The process allows for the efficient synthesis of structurally diverse 1,1,3- and 1,1,2-trisubstituted cyclobutanes that contain a unique non-natural amino acid scaffold. rsc.orgnih.gov This strategy is significant as it conveniently incorporates both amino and allyl groups into the saturated carbocycle, producing novel non-natural amino acids with polysubstituted cyclobutane skeletons. rsc.orgnih.gov

Furthermore, the development of chiral scaffolds from conveniently protected cyclobutane β-amino acids allows for the introduction of additional functional groups like hydroxyl, carboxyl, or a carbon-carbon triple bond. researchgate.net These groups are linked to the amino acid core through flexible alkyl fragments, creating highly versatile polyfunctional chemical platforms. researchgate.net Such platforms are suitable for synthesizing complex molecules through reactions like peptide coupling and click chemistry. researchgate.net The introduction of fluorine-containing substituents is another area of interest, leading to fluorinated cyclobutane-containing amino acids with potentially altered biological properties. researchgate.net

The diversification of these structures is crucial for their application in areas such as drug discovery, where the rigid three-dimensional nature of the cyclobutane core can enhance pharmacologically relevant properties. rsc.orgnih.gov

Exploration of Novel Synthetic Methodologieschemistryviews.org

The development of efficient and selective synthetic methods is paramount to unlocking the full potential of cyclobutane amino acids. While [2+2] cycloaddition strategies have been foundational, the field is actively exploring novel methodologies to overcome existing limitations and provide access to a wider range of derivatives. nih.govchemistryviews.org

Visible-light photocatalysis has emerged as a powerful and versatile tool. nih.gov Researchers have reported the first selective, photocatalyzed [2+2]-cycloaddition of dehydroamino acids with styrene-type olefins. nih.gov This mild and scalable approach utilizes a triplet energy transfer catalyst, [Ir(dFCF₃ppy)₂(dtbpy)]PF₆, under visible light irradiation to provide rapid access to value-added substituted and strained cyclobutane α-amino acid derivatives. nih.gov This method demonstrates high selectivity and functional group tolerance, even with complex substrates like menthol (B31143) esters or dipeptides. nih.govacs.org

Another innovative strategy involves a tandem amidation/Michael addition protocol. This method combines a benzoxazolone with cyclobutene-1-carboxylic acid to yield β-N-heterocyclic cyclobutane carboximide derivatives. chemistryviews.org These products are valuable intermediates that can react with various nucleophiles, providing access to a diverse range of trans-β-N-heterocyclic cyclobutanecarboxylic acid derivatives, including peptidomimetic structures. chemistryviews.org

Additionally, concise synthetic routes are being developed from inexpensive and renewable starting materials. For instance, chiral cyclobutane keto acids with two stereocenters can be synthesized in five steps from the terpene myrtenal. nih.gov A key step in this route is an 8-aminoquinoline-directed C(sp²)-H arylation, which allows for the incorporation of a wide variety of aryl and heteroaryl groups. nih.gov

These novel synthetic methodologies represent a significant step forward, offering milder reaction conditions, greater functional group tolerance, and access to previously unattainable cyclobutane amino acid scaffolds. nih.govchemistryviews.org

| Methodology | Reactants | Key Features | Products |

| Visible-Light Photocatalyzed [2+2] Cycloaddition | Dehydroamino acids, Styrene-type olefins | Mild, scalable, high selectivity, good functional group tolerance | Substituted cyclobutane α-amino acid derivatives nih.govacs.org |

| Tandem Amidation/Michael Addition | Benzoxazolone, Cyclobutene-1-carboxylic acid | Access to N-heterocyclic derivatives, versatile intermediates | trans-β-N-heterocyclic cyclobutane carboximides chemistryviews.org |

| Strain-Release/ researchgate.netresearchgate.net-Rearrangement Cascade | α-Silylamines, Bicyclo[1.1.0]butanes/Cyclobutenes | Access to polysubstituted rings, incorporates amino and allyl groups | 1,1,3- and 1,1,2-trisubstituted cyclobutanes rsc.orgnih.gov |

| C(sp²)-H Arylation from Myrtenal | Myrtenal-derived 8-AQ amide, Aryl/heteroaryl sources | Utilizes renewable starting material, allows for diversification | Chiral cyclobutane keto acids nih.gov |

Advanced Computational Modeling for Design and Property Predictionmdpi.com

Advanced computational modeling has become an indispensable tool in modern chemical research, and its application to cyclobutane amino acid chemistry is a rapidly growing area. Computational methods, particularly Density Functional Theory (DFT), are being employed to predict the reactivity, stability, and conformational properties of these unique molecules, thereby guiding experimental efforts. acs.orgnih.gov

DFT calculations have been instrumental in elucidating the mechanisms of novel synthetic reactions. For example, in the photosensitized [2+2]-cross-cycloaddition of allylidene-5(4H)-oxazolones, DFT modeling revealed significant structural differences in the triplet excited states of the oxazolones and provided insights into their reactivity based on spin density analysis. acs.org Similarly, DFT studies have been used to understand the stereospecific synthesis of cyclobutanes from pyrrolidines, identifying the rate-determining step as the release of N₂ from a 1,1-diazene intermediate to form an open-shell singlet 1,4-biradical. nih.gov This mechanistic understanding allows for the prediction of suitable substrates for synthesizing more complex structures. nih.gov

Conformational analysis of cyclobutane amino acid derivatives is another area where computational methods have proven invaluable. A synergistic approach combining experimental techniques like X-ray diffraction and NMR spectroscopy with DFT calculations and molecular dynamics (MD) simulations has provided a comprehensive understanding of the conformational preferences of 2-substituted cyclobutane-α-amino acid derivatives. nih.gov These studies show that substituents on the cyclobutane ring can modulate the ring-puckering preference, which is crucial for designing peptides with specific secondary structures. nih.gov

The ultimate goal is to develop robust predictive models that can accurately forecast the impact of specific substitutions on the properties and function of cyclobutane-containing peptides and materials. mdpi.com This will accelerate the design of novel molecules with desired characteristics, reducing the need for extensive trial-and-error synthesis and testing. researchgate.net

| Computational Method | Application Area | Key Insights |

| Density Functional Theory (DFT) | Reaction Mechanism Elucidation | Understanding triplet excited states in photocycloadditions; Identifying rate-determining steps in stereospecific syntheses. acs.orgnih.gov |

| DFT and Molecular Dynamics (MD) | Conformational Analysis | Predicting ring-puckering preferences; Understanding the influence of substituents on molecular shape. nih.gov |

| Quantum and Molecular Mechanics | Structural Stabilization | Determining optimal geometries for enhanced helical content in stapled peptides. mdpi.com |

Development of New Functional Materials and Biomaterials

The unique structural features of cyclobutane amino acids, particularly their conformational rigidity, make them attractive building blocks for the development of new functional materials and biomaterials. researchgate.net Their incorporation into peptides and polymers can lead to materials with novel self-assembly properties, enhanced stability, and specific biological activities. mdpi.com

Cyclobutane-containing peptides have been shown to self-assemble into ordered aggregates, forming the basis for soft materials like molecular gels. mdpi.com For example, chiral β-dipeptides constructed from trans-cyclobutane residues can form nanoscale helical aggregates, demonstrating the role of the rigid core in directing supramolecular organization. mdpi.com These self-assembling systems have potential applications in regenerative medicine and nanoelectronics. mdpi.com

In the realm of biomaterials, cyclobutane amino acids are being explored for the creation of peptidomimetics with improved properties. researchgate.net For instance, hybrid β,γ-peptidomimetics containing a chiral cyclobutane trans-β-amino acid have been synthesized and evaluated as cell-penetrating peptides (CPPs). nih.gov The rigidity of the cyclobutane unit influences the conformational bias of the peptide backbone, which in turn affects its biological activity and cell uptake ability. nih.govresearchgate.net This highlights the potential for rational design of CPPs by tuning the conformational constraints of the peptide scaffold.

Furthermore, polymers incorporating cyclobutane cores are being investigated as stress-responsive materials. beilstein-journals.org The [2+2] cycloreversion of cyclobutane mechanophores within a polymer chain can be triggered by mechanical force, leading to constructive transformations. beilstein-journals.org This principle can be used to develop materials that change their properties or release active agents in response to mechanical stress.

The development of functional biomaterials from amino acids is a growing field, and the inclusion of non-natural building blocks like cyclobutane derivatives offers a pathway to materials with enhanced functionality and stability.

Q & A

Q. Which software packages are recommended for crystallographic refinement of Methyl 2-aminocyclobutane-1-carboxylate derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.